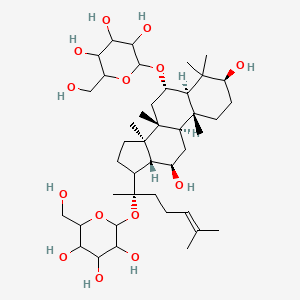

Ginsenoside-rgl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ginsenoside RG1 is one of the most active and abundant components of ginseng, a plant belonging to the genus Panax. Ginsenosides are a class of natural product steroid glycosides and triterpene saponins, found almost exclusively in ginseng. Ginsenoside RG1 has garnered significant attention due to its medicinal value, particularly its neuroprotective, anti-inflammatory, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside RG1 can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach . Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used in these processes.

Industrial Production Methods: Industrial production of ginsenosides, including RG1, often involves the steaming and drying of ginseng. White ginsengs are steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30–45 hours . This method selectively increases the content of ginsenosides, including RG1.

Chemical Reactions Analysis

Types of Reactions: Ginsenoside RG1 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, ginsenoside RG1 can be oxidized using hydrogen peroxide or reduced using sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of ginsenoside RG1 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Ginsenoside RG1 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical properties and reactions of ginsenosides.

Medicine: It has potential therapeutic applications in treating neurological diseases, cancer, and other conditions

Mechanism of Action

Ginsenoside RG1 exerts its effects through multiple molecular targets and pathways. It modulates the expression of various genes and proteins involved in apoptosis, neuroinflammation, and oxidative stress . For example, it inhibits the mRNA expression of ARG2, MMP1, S100A4, and RAPSN, while upregulating the expression of LAMC2, DSC2, KRT6A, and FOSB . These actions enhance the anti-cancer function of granulocytes and provide neuroprotective effects.

Comparison with Similar Compounds

Ginsenoside RG1 is part of a larger family of ginsenosides, which includes compounds such as Rb1, Rb2, Rc, Rd, Re, Rf, Rg2, and Rh1 . While these compounds share a common structural framework, they differ in their specific sugar moieties and biological activities. For instance, ginsenoside Rb1 has four sugar moieties, while RG1 has two . This structural difference contributes to their distinct pharmacological profiles. Ginsenoside RG1 is particularly noted for its neuroprotective and anti-cancer properties, which are more pronounced compared to some of its counterparts .

Properties

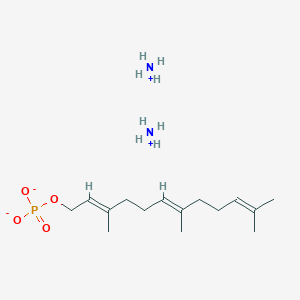

Molecular Formula |

C42H72O14 |

|---|---|

Molecular Weight |

801.0 g/mol |

IUPAC Name |

2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21?,22-,23+,24?,25?,26-,27+,28+,29?,30?,31?,32?,33?,34?,35+,36?,37?,39-,40-,41-,42+/m1/s1 |

InChI Key |

YURJSTAIMNSZAE-HNDVUBSUSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)(C1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)

![(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12824502.png)

![1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B12824517.png)

![2-Amino-1H-benzo[d]imidazole-1-carboximidamide](/img/structure/B12824559.png)

![(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B12824586.png)